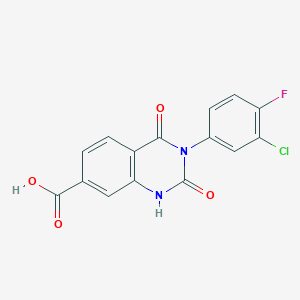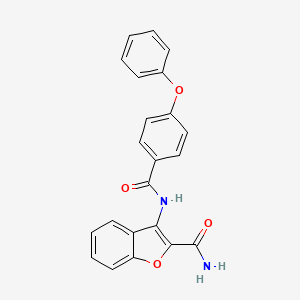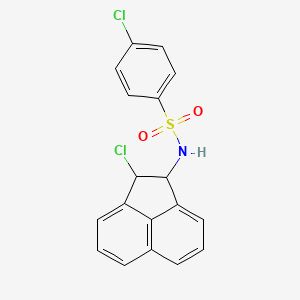![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, or 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide for short, is a synthetic chromene-based compound used in a variety of scientific research applications. It is an important tool for the investigation of biological processes, as it has been shown to have a number of distinct biochemical and physiological effects.
Applications De Recherche Scientifique
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the molecular mechanisms of action of drugs and to study the pharmacological properties of various compounds. Additionally, it has been used in the study of protein-protein interactions and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of other enzymes, including lipoxygenase, phospholipase A2, and 5-lipoxygenase.
Biochemical and Physiological Effects
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been shown to have a number of distinct biochemical and physiological effects, making it a useful tool for the investigation of biological processes.
However, there are a number of limitations to the use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent results. Additionally, the compound is relatively unstable and can degrade quickly in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for the study of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the compound’s interactions with other compounds and its potential use as a drug delivery system could be explored. Finally, further studies into the compound’s ability to modulate gene expression and its potential use as a biomarker could be conducted.
Méthodes De Synthèse
The synthesis of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported by several methods. The most common method is an acid-catalyzed condensation reaction between 4-methyl phenylhydrazine and 2-bromo-3-carboxy chromene. This reaction is carried out in the presence of a catalytic amount of sulfuric acid at temperatures ranging from 120-130°C. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)


![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)